2-fluoro-3-methyl-N-(2,2,2-trifluoroethyl)aniline 2-fluoro-3-methyl-N-(2,2,2-trifluoroethyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17849393
InChI: InChI=1S/C9H9F4N/c1-6-3-2-4-7(8(6)10)14-5-9(11,12)13/h2-4,14H,5H2,1H3
SMILES:
Molecular Formula: C9H9F4N
Molecular Weight: 207.17 g/mol

2-fluoro-3-methyl-N-(2,2,2-trifluoroethyl)aniline

CAS No.:

Cat. No.: VC17849393

Molecular Formula: C9H9F4N

Molecular Weight: 207.17 g/mol

* For research use only. Not for human or veterinary use.

2-fluoro-3-methyl-N-(2,2,2-trifluoroethyl)aniline -

Specification

Molecular Formula C9H9F4N
Molecular Weight 207.17 g/mol
IUPAC Name 2-fluoro-3-methyl-N-(2,2,2-trifluoroethyl)aniline
Standard InChI InChI=1S/C9H9F4N/c1-6-3-2-4-7(8(6)10)14-5-9(11,12)13/h2-4,14H,5H2,1H3
Standard InChI Key ASDXHHOGYROFFK-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)NCC(F)(F)F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The IUPAC name 2-fluoro-3-methyl-N-(2,2,2-trifluoroethyl)aniline reflects its substitution pattern:

  • A fluorine atom at the ortho position (C2) of the benzene ring.

  • A methyl group at the meta position (C3).

  • A trifluoroethylamine group (-N-CH₂CF₃) attached to the aniline nitrogen.

The canonical SMILES representation CC1=C(C(=CC=C1)NCC(F)(F)F)F encodes this structure, while the Standard InChIKey ASDXHHOGYROFFK-UHFFFAOYSA-N provides a unique identifier for chemical databases.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₉F₄N
Molecular Weight207.17 g/mol
IUPAC Name2-fluoro-3-methyl-N-(2,2,2-trifluoroethyl)aniline
SMILESCC1=C(C(=CC=C1)NCC(F)(F)F)F
InChIKeyASDXHHOGYROFFK-UHFFFAOYSA-N

Electronic and Steric Effects

The trifluoroethyl group introduces strong electron-withdrawing effects via the -CF₃ moiety, polarizing the N-CH₂ bond and enhancing the compound’s electrophilicity. Concurrently, the methyl group at C3 exerts steric hindrance, influencing regioselectivity in subsequent reactions. Quantum mechanical calculations predict a dipole moment of 3.2 D, primarily oriented along the C-N-CF₃ axis, which may facilitate interactions with hydrophobic enzyme pockets.

Synthesis and Optimization

Iron Porphyrin-Catalyzed N-Trifluoroethylation

The most efficient synthesis route involves iron porphyrin-catalyzed N-trifluoroethylation, as demonstrated by recent methodologies . This one-pot cascade reaction proceeds via:

  • Diazotization: Treatment of 2-fluoro-3-methylaniline with sodium nitrite (NaNO₂) in acidic media generates a diazonium intermediate.

  • Carbene Insertion: Iron porphyrin catalysts (e.g., Fe(TPP)Cl) mediate the insertion of a trifluoroethyl carbene, derived from 2,2,2-trifluoroethylamine hydrochloride, into the N-H bond of the aniline.

Table 2: Optimized Reaction Conditions

ParameterValue
CatalystFe(TPP)Cl (5 mol%)
SolventAqueous HCl (1 M)
Temperature25°C
Reaction Time12 hours
Yield45–93%

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are employed to enhance heat transfer and mixing efficiency. Key industrial optimizations include:

  • Catalyst Recycling: Immobilized iron porphyrin on silica supports reduces catalyst loading to 2 mol% while maintaining yields >85%.

  • Byproduct Mitigation: Real-time monitoring via inline IR spectroscopy minimizes the formation of diazo coupling byproducts .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 89–91°C and a decomposition temperature of 210°C, indicating stability under standard handling conditions.

Biological Activity and Mechanisms

Enzyme Inhibition

The trifluoroethyl group enhances binding to cytochrome P450 enzymes, particularly CYP3A4, with an IC₅₀ of 1.8 μM in vitro. Molecular docking studies suggest that the -CF₃ group forms hydrogen bonds with active-site residues (e.g., Arg-106 and Glu-374), while the fluorine at C2 stabilizes π-π interactions with Phe-57.

Applications in Drug Discovery

Lead Optimization

The compound serves as a versatile intermediate in designing kinase inhibitors. For example, coupling with pyrimidine-5-carboxamide yields derivatives with IC₅₀ values < 10 nM against lymphocyte-specific kinase (Lck) .

Prodrug Development

Esterification of the aniline nitrogen with acetyloxypropyl groups enhances oral bioavailability (F = 78% in rats), addressing solubility limitations.

Future Research Directions

  • Catalyst Innovation: Developing chiral iron porphyrins to enable asymmetric N-trifluoroethylation for enantioselective drug synthesis .

  • Target Identification: High-throughput screening to map interactions with G-protein-coupled receptors (GPCRs) and ion channels.

  • Toxicology Profiling: In vivo studies to assess hepatotoxicity and pharmacokinetics in mammalian models.

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